molecular formula C9H15N3 B8454129 4-Aminomethyl-2-(dimethylamino)methylpyridine

4-Aminomethyl-2-(dimethylamino)methylpyridine

Cat. No.: B8454129
M. Wt: 165.24 g/mol
InChI Key: UJJDTCNQLVFJKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminomethyl-2-(dimethylamino)methylpyridine is a useful research compound. Its molecular formula is C9H15N3 and its molecular weight is 165.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

[2-[(dimethylamino)methyl]pyridin-4-yl]methanamine

InChI

InChI=1S/C9H15N3/c1-12(2)7-9-5-8(6-10)3-4-11-9/h3-5H,6-7,10H2,1-2H3

InChI Key

UJJDTCNQLVFJKN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=NC=CC(=C1)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-cyano-2-(dimethylamino)methylpyridine (800 mg, 4.97 mmol), palladium (80 mg, 10% Pd/C) and concentrated hydrochloric acid (3 mL) in methanol (30 mL) was shaken under 60 psi of hydrogen overnight. The reaction mixture was filtered through diatomaceous earth and the filter cake rinsed with water and methanol. The filtrate was concentrated under reduced pressure and the residue partitioned between water and methylene chloride. The aqueous layer was made alkaline with 1 N sodium hydroxide and extracted with methylene chloride. The organic layer was washed with saturated sodium chloride, dried (sodium sulfate), filtered, and concentrated under reduced pressure to give an orange oil. Purification by flash column chromatography (97:3 2-propanol/ammonium hydroxide) gave 4-aminomethyl-2-(dimethylamino)methylpyridine 37 (492 mg): 1H NMR (500 Hz, CDCl3) δ 8.50 (d, J=5.1 Hz, 1H), 7.37 (s, 1H), 7.15 (d, J=5.1 Hz, 1H), 3.91 (s, 2H), 3.58 (s, 2H), 2.30 (s, 6H); ESI MS m/z 166 [M+H]+.
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
80 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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